molecular formula C5H7ClF3NO2 B2728364 2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate CAS No. 501662-13-1

2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate

Cat. No. B2728364
M. Wt: 205.56
InChI Key: ANATVRZRQDTQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate is a chemical compound with the molecular formula C5H7ClF3NO2 . It has a molecular weight of 205.56 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for 2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate is 1S/C5H7ClF3NO2/c6-1-2-10-4(11)12-3-5(7,8)9/h1-3H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a predicted melting point of -1.03° C and a predicted boiling point of 208.1° C at 760 mmHg . Its predicted density is 1.4 g/cm3 and its refractive index is predicted to be n20D 1.39 .

Scientific Research Applications

Regioselective Trifluoromethylation

Trifluoromethyl groups are crucial in the development of drugs and agrochemicals due to their influence on the biological activity of molecules. Nishida et al. (2014) developed a method for the synthesis of trifluoromethyl group-containing N-heteroaromatics through regioselective addition of a trifluoromethyl nucleophile, demonstrating the importance of trifluoromethyl groups in enhancing the properties of organic compounds (Nishida et al., 2014).

Chromatographic Resolution

The structural motifs similar to "2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate" have been utilized in chromatographic optical resolution. Okamoto et al. (1990) explored the use of difluorophenylcarbamates and bis(trifluoromethyl)phenylcarbamates for high-performance liquid chromatography, highlighting their effectiveness in resolving optical isomers, which is crucial for the production of enantiopure compounds in pharmaceuticals (Okamoto et al., 1990).

Lewis Acid Catalysis

The use of scandium trifluoromethanesulfonate for acylation and esterification reactions showcases the role of fluorinated catalysts in enhancing reaction efficiency and selectivity. Ishihara et al. (1996) demonstrated its application in the selective macrolactonization of omega-hydroxy carboxylic acids, underlining the catalyst's high activity and broad applicability in organic synthesis (Ishihara et al., 1996).

Drug Design and Medicinal Chemistry

The carbamate group is integral in drug design due to its properties and stabilities, facilitating drug-target interactions. Ghosh and Brindisi (2015) discussed the increasing use of carbamates in medicinal chemistry, highlighting their design to make specific interactions through the carbamate moiety, which is crucial for the development of new therapeutic agents (Ghosh & Brindisi, 2015).

Future Directions

The future directions for research involving 2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate are not specified in the search results. Given its use in research , future directions would likely be determined by the specific goals and needs of the research project.

properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF3NO2/c6-1-2-10-4(11)12-3-5(7,8)9/h1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANATVRZRQDTQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(2-chloroethyl)carbamate

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